Cas no 2229101-69-1 (tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate)

Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate is a specialized organic compound featuring a thiophene core substituted with a cyano group and an N-methylcarbamate-protected amino ketone moiety. Its structural complexity makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage, while the cyanothiophene scaffold offers reactivity for further functionalization. This compound is particularly useful in medicinal chemistry for the development of protease inhibitors and other therapeutic agents. Its well-defined purity and consistent performance make it a reliable choice for synthetic applications.
tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate structure
2229101-69-1 structure
Product Name:tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate
CAS No:2229101-69-1
MF:C14H18N2O3S
MW:294.369322299957
CID:6255650
PubChem ID:165778321
Update Time:2025-10-18

tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate
    • 2229101-69-1
    • EN300-1899262
    • tert-butyl N-[2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl]-N-methylcarbamate
    • Inchi: 1S/C14H18N2O3S/c1-13(2,3)19-12(18)16(5)14(4,9-17)11-6-10(7-15)8-20-11/h6,8-9H,1-5H3
    • InChI Key: VIBYWIWORCKDJP-UHFFFAOYSA-N
    • SMILES: S1C=C(C#N)C=C1C(C=O)(C)N(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 294.10381361g/mol
  • Monoisotopic Mass: 294.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 98.6Ų

tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate Pricemore >>

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Additional information on tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate

Introduction to Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate (CAS No. 2229101-69-1)

Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2229101-69-1, represents a class of molecules that are being extensively studied for their potential applications in drug discovery and development. The structural complexity of this molecule, featuring a tert-butyl group, a cyanothiophene moiety, an oxopropyl side chain, and a methylcarbamate functional group, makes it a subject of great interest for researchers exploring novel synthetic pathways and biological activities.

The cyanothiophene component is particularly noteworthy, as thiophene derivatives have been widely recognized for their diverse pharmacological properties. These derivatives often exhibit significant activity against various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyano group further enhances the electronic properties of the thiophene ring, potentially influencing the compound's reactivity and interaction with biological systems. This unique combination of structural features makes Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing novel carbamate-based compounds due to their versatility in medicinal chemistry. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active agents. The methylcarbamate group in Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate not only contributes to the molecule's structural diversity but also opens up possibilities for further functionalization and derivatization. This flexibility is crucial in drug design, as it allows chemists to fine-tune the properties of the compound to optimize its biological activity.

The tert-butyl group is another key feature of this compound that warrants special attention. Tert-butyl groups are frequently incorporated into organic molecules to enhance stability, influence electronic distribution, and modulate solubility. In the context of Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate, the tert-butyl moiety may play a role in stabilizing reactive intermediates during synthetic processes and could also affect the compound's interactions with biological targets. The oxopropyl side chain further contributes to the molecule's complexity, providing additional sites for potential interactions and modifications.

Current research in the field of pharmaceutical chemistry has highlighted the importance of understanding the structural determinants of molecular activity. Computational studies and experimental investigations have shown that subtle changes in molecular structure can significantly impact biological efficacy. Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate exemplifies this principle, as its unique architecture presents numerous opportunities for exploring structure-function relationships. By studying this compound, researchers can gain insights into how different functional groups contribute to overall biological activity, which can inform the design of future drug candidates.

One particularly exciting area of research involves the exploration of thiophene derivatives as potential therapeutic agents. Thiophenes are heterocyclic compounds that have been implicated in various biological processes, making them attractive scaffolds for drug development. The cyanothiophene moiety in Tert-butyl N-2-(4-cyanothiophen-2-yl)-1-oxopropan-2-yl-N-methylcarbamate is particularly interesting because it combines the electronic properties of the cyano group with the structural framework of thiophene. This combination has been shown to enhance binding affinity and selectivity towards certain biological targets, making it a valuable component in drug design.

The synthesis of complex organic molecules like Tert-butyl N-2-(4-cyanothiophen-2-yli)-1 oxoprop an - ily -N - methyl carbamate is a testament to the advancements in synthetic methodologies over recent decades. Modern techniques such as transition metal catalysis, flow chemistry, and asymmetric synthesis have made it possible to construct intricate molecular architectures with high precision and efficiency. These advancements have not only facilitated the preparation of novel compounds like this one but have also enabled researchers to explore their biological properties more thoroughly. The ability to synthesize such complex molecules underscores the progress made in organic chemistry and its potential impact on drug discovery.

In conclusion, Tert-butyl N - 2 - ( 4 - cyanothiophen - 2 - yl ) - 1 - oxopropan - 2 - yl - N - methyl carbamate (CAS No . 2229101 - 69 - 1 ) is a structurally intricate compound that holds significant promise for future pharmaceutical applications . Its unique combination of functional groups , including the tert-butyl group, cyanothiophene moiety , oxopropyl side chain , and methylcarbamate functional group , makes it a subject of great interest for researchers exploring novel synthetic pathways and biological activities . The ongoing research into thiophene derivatives and carbamate-based compounds suggests that this molecule could play a crucial role in developing new therapeutic agents . As our understanding of molecular structure-function relationships continues to evolve , compounds like Tert-butyl N - 2 - ( 4 - cyanothiophen - 2 - yl ) - 1 - oxopropan - 2 - yl - N - methyl carbamate will undoubtedly continue to be at the forefront of pharmaceutical innovation .

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